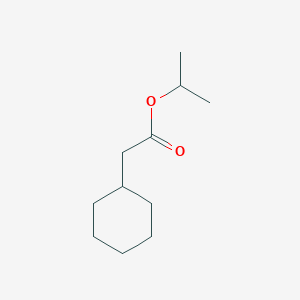
Propan-2-yl cyclohexylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl cyclohexylacetate, also known as isopropyl cyclohexylacetate, is an organic compound with the molecular formula C12H22O2. It is a colorless to light yellow liquid with a mild, pleasant aroma reminiscent of tea, mint, and fruit. This compound is used in various applications, including as a flavoring agent and in the formulation of fragrances .
准备方法
Synthetic Routes and Reaction Conditions
Propan-2-yl cyclohexylacetate can be synthesized through the esterification of cyclohexylacetic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Propan-2-yl cyclohexylacetate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclohexylacetic acid and isopropanol.
Oxidation: The compound can be oxidized to form cyclohexylacetic acid and acetone.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols, cyclohexylmethanol, and isopropanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Cyclohexylacetic acid and isopropanol.
Oxidation: Cyclohexylacetic acid and acetone.
Reduction: Cyclohexylmethanol and isopropanol.
科学研究应用
Propan-2-yl cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds
作用机制
The mechanism of action of propan-2-yl cyclohexylacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexylacetic acid and isopropanol, which may exert biological effects. The compound’s pleasant aroma is due to its ability to interact with olfactory receptors, making it useful in fragrances and flavorings .
相似化合物的比较
Propan-2-yl cyclohexylacetate can be compared with other esters such as:
Menthyl acetate: Similar in structure but derived from menthol, used in mint flavors and fragrances.
Ethyl acetate: A simpler ester used as a solvent in various applications.
Isopropyl acetate: Similar in structure but lacks the cyclohexyl group, used as a solvent and in fragrances
Uniqueness
This compound is unique due to its combination of a cyclohexyl ring and an isopropyl group, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in various applications make it a valuable compound in both research and industry .
属性
CAS 编号 |
60784-57-8 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
propan-2-yl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H20O2/c1-9(2)13-11(12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 |
InChI 键 |
YRTIBEXZZHLAMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CC1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
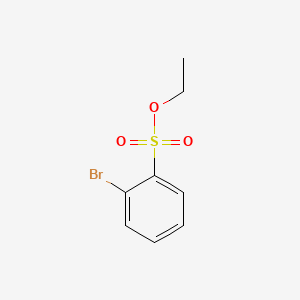
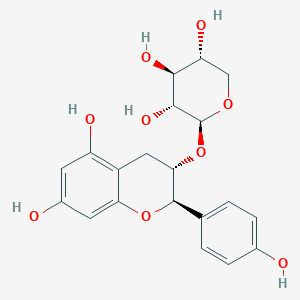
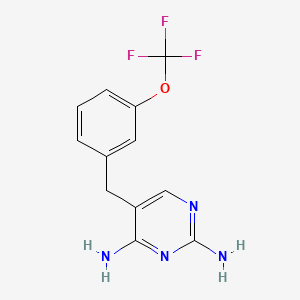
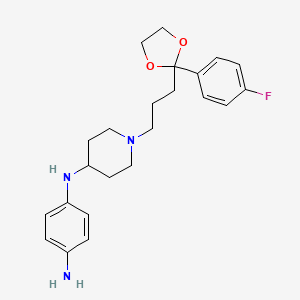
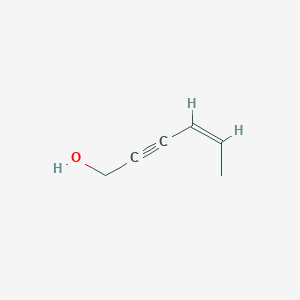
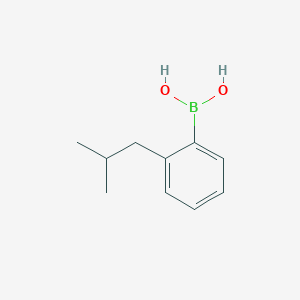
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
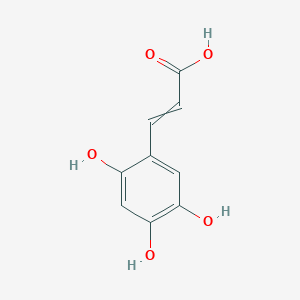
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)
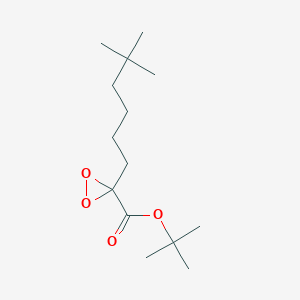
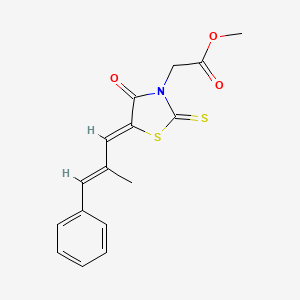
![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
